![molecular formula C14H12O4 B3100156 4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol CAS No. 136273-05-7](/img/structure/B3100156.png)
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol
説明
This compound, also known as piceatannol, is a type of stilbenoid, a class of phenolic compounds. It has been studied for its reactivity towards electrochemically generated superoxide radical anion (O2•−) in N,N-dimethylformamide .
Molecular Structure Analysis
The molecular structure of piceatannol consists of a stilbene backbone, with two phenolic rings connected by an ethenyl bridge. Each phenolic ring has two hydroxyl groups, making the compound highly polar .Chemical Reactions Analysis
Piceatannol has been shown to react with electrochemically generated superoxide radical anion (O2•−) via a proton-coupled electron transfer mechanism . This reaction was investigated using electrochemistry and in situ controlled-potential electrolytic electron spin resonance (ESR) measurements .Physical and Chemical Properties Analysis
The physical and chemical properties of piceatannol include a density of 1.3±0.1 g/cm3, a boiling point of 355.4±27.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 63.4±3.0 kJ/mol and a flash point of 182.6±18.3 °C .科学的研究の応用
Environmental Degradation and Biotoxicity
Research on advanced oxidation processes (AOPs) for the degradation of acetaminophen in aqueous media has highlighted the significance of by-products similar in structure to "4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol." These processes lead to various by-products, including hydroquinone and 1,2,4-trihydroxy benzene, which bear structural resemblances. The study also addresses the biotoxicity of these by-products, suggesting that their environmental release without proper treatment could pose risks to ecosystems. The degradation pathways based on computational methods align with most of the proposed pathways for acetaminophen, indicating a broader relevance to environmental science (Qutob et al., 2022).
Synthesis and Applications in Organic Electronics
Another area of research focuses on the synthesis of compounds with structures similar to "this compound" for applications in organic electronics. Studies have developed practical methods for synthesizing related compounds, which serve as intermediates in the preparation of materials for optoelectronic devices and other applications. These contributions underscore the versatility of such compounds in synthesizing advanced materials with potential applications in nanotechnology, polymer processing, and biomedical fields (Gu et al., 2009).
Biomedical Implications and Therapeutic Potential
Research into the therapeutic potential of phenolic compounds closely related to "this compound" has shown promising anti-inflammatory, antioxidant, and antitumor properties. These findings have implications for developing new types of anticancer drugs with reduced toxicity toward healthy cells. Such studies pave the way for utilizing these compounds in various clinical areas, highlighting their potential in medicine and particularly in treatments involving oxidative stress and inflammation-related diseases (Sugita et al., 2017).
作用機序
将来の方向性
特性
IUPAC Name |
4-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]benzene-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-5-3-9(7-13(11)17)1-2-10-4-6-12(16)14(18)8-10/h1-8,15-18H/b2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYRGJKHEGXOCR-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


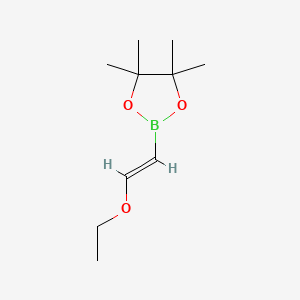
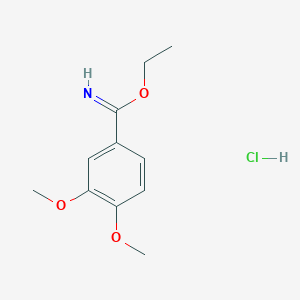
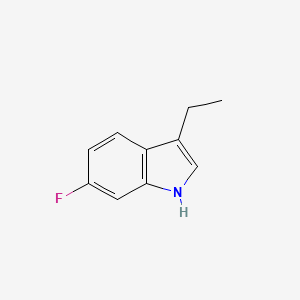
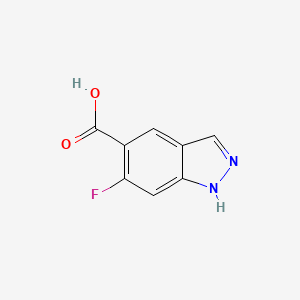
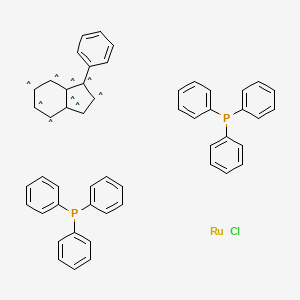

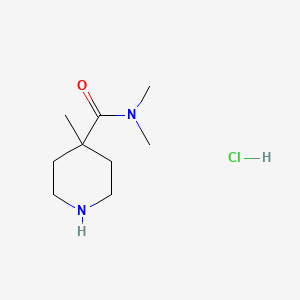
![6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7-methyl-7H-purin-8(9H)-one](/img/structure/B3100130.png)
![3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B3100144.png)
![2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-](/img/structure/B3100150.png)

![tert-Butyl 2-azaspiro[4.5]decan-7-ylcarbamate](/img/structure/B3100171.png)
![1-Phenyl-1,6-diazaspiro[3.4]octane](/img/structure/B3100173.png)
![2-Oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3100181.png)
